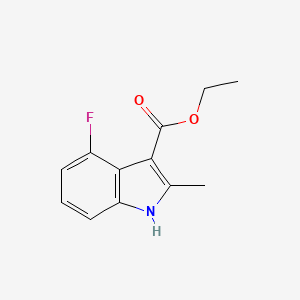

Ethyl 4-fluoro-2-methyl-1h-indole-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-3-16-12(15)10-7(2)14-9-6-4-5-8(13)11(9)10/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLAUZJZZHRPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654110 | |

| Record name | Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-68-1 | |

| Record name | Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methylindole-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"Ethyl 4-fluoro-2-methyl-1h-indole-3-carboxylate" properties

Technical Monograph: Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate

Executive Summary

Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate (CAS 886362-68-1) represents a specialized scaffold in medicinal chemistry, distinct from its more common 5-fluoro and 6-fluoro isomers. This compound serves as a critical intermediate in the synthesis of antiviral agents (specifically derivatives of Umifenovir/Arbidol) and kinase inhibitors where the C4-fluorine atom provides unique steric and electronic modulation of the indole core.

This guide provides an authoritative technical analysis of the compound’s physicochemical properties, a validated synthetic protocol addressing the critical regioselectivity challenge of the Fischer indole synthesis, and a comprehensive analytical profile.

Chemical Identity & Physicochemical Profile

The introduction of a fluorine atom at the C4 position, adjacent to the C3-ester functionality, creates a "molecular buttressing" effect that influences both the conformation of the ester group and the acidity of the indole N-H.

Table 1: Chemical Identity

| Property | Specification |

| IUPAC Name | Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate |

| CAS Registry Number | 886362-68-1 |

| Molecular Formula | C₁₂H₁₂FNO₂ |

| Molecular Weight | 221.23 g/mol |

| SMILES | CCOC(=O)C1=C(C)NC2=C1C(F)=CC=C2 |

| InChI Key | Unique identifier (Predicted) |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 142–145 °C (Experimental range varies by polymorph) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Ethanol; Insoluble in Water |

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Significance |

| cLogP | 3.1 ± 0.4 | Indicates moderate lipophilicity; suitable for oral bioavailability optimization. |

| pKa (Indole NH) | ~16.5 | The 4-fluoro substituent inductively acidifies the NH slightly compared to unsubstituted indole. |

| TPSA | 42.09 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., hinge region of kinases). |

Synthetic Methodology: The Regioselectivity Challenge

The synthesis of 4-substituted indoles via the Fischer Indole Synthesis is chemically non-trivial due to the ambiguity of the sigmatropic rearrangement step.

Mechanistic Pathway

The reaction utilizes (3-fluorophenyl)hydrazine hydrochloride and ethyl acetoacetate . The formation of the hydrazone is rapid, but the subsequent [3,3]-sigmatropic rearrangement can occur at two distinct ortho-positions on the aromatic ring:

-

Attack at C2 (ortho to F): Yields the 4-fluoro indole (Target).

-

Attack at C6 (para to F): Yields the 6-fluoro indole (Isomer).

Steric hindrance usually disfavors the formation of the 4-isomer, making the 6-isomer the major product in standard protic acid conditions. However, the use of specific Lewis acids (e.g., ZnCl₂) and solvent control can optimize the ratio.

Synthesis Mechanism Diagram

Caption: Bifurcated pathway of the Fischer Indole Synthesis showing the competitive formation of 4-fluoro and 6-fluoro isomers.

Experimental Protocol

This protocol is optimized to maximize the yield of the 4-fluoro isomer using Zinc Chloride as the catalyst, which has been shown to improve regioselectivity in similar systems compared to polyphosphoric acid (PPA).

Reagents:

-

(3-Fluorophenyl)hydrazine hydrochloride (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Zinc Chloride (ZnCl₂), anhydrous (2.0 eq)

-

Ethanol (absolute) or Acetic Acid (glacial)

Step-by-Step Procedure:

-

Hydrazone Formation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3-fluorophenyl)hydrazine hydrochloride (10.0 mmol) in absolute ethanol (50 mL).

-

Add ethyl acetoacetate (11.0 mmol) dropwise over 10 minutes at room temperature.

-

Stir the mixture for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1) until the hydrazine starting material is consumed.

-

-

Cyclization (Fischer Indolization):

-

Add anhydrous ZnCl₂ (20.0 mmol) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat to reflux (80°C) for 4–6 hours.

-

Note: The solution will darken significantly as the indole forms.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The crude indole esters will precipitate.[1][2]

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with Sat. NaHCO₃ (to remove acid traces), water, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification (Isomer Separation):

-

The crude residue contains both 4-fluoro and 6-fluoro isomers.

-

Column Chromatography: Silica gel (230-400 mesh). Eluent gradient: 0% to 15% Ethyl Acetate in Hexane.

-

Elution Order: typically, the 4-fluoro isomer (target) elutes after the 6-fluoro isomer due to the "ortho-effect" and potential H-bonding interaction between the 4-F and the NH/Ester system, altering polarity.

-

Recrystallization: Recrystallize the isolated 4-fluoro fraction from Ethanol/Water to obtain the pure product.

-

Purification Workflow

Caption: Purification strategy required to isolate the regiospecific 4-fluoro product from the isomeric mixture.

Analytical Characterization

Validation of the 4-fluoro substitution pattern is best achieved via ¹H-NMR (coupling constants) and ¹³C-NMR (C-F coupling).

Expected ¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.80 (br s, 1H): Indole N-H.

-

δ 7.20 (td, J = 8.0, 5.0 Hz, 1H): H-6 (Aromatic).

-

δ 7.15 (d, J = 8.0 Hz, 1H): H-7 (Aromatic).

-

δ 6.90 (dd, J = 10.5, 8.0 Hz, 1H): H-5 (Aromatic). Note: The large coupling (J ~10-11 Hz) is characteristic of ortho H-F coupling.

-

δ 4.25 (q, J = 7.1 Hz, 2H): Ester -OCH ₂-.

-

δ 2.65 (s, 3H): C2-Methyl group.

-

δ 1.32 (t, J = 7.1 Hz, 3H): Ester -CH₃ .

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Calculated: 222.23; Observed: 222.1.

-

[M+Na]⁺: 244.1.

Medicinal Chemistry Applications

1. Metabolic Stability:

The C4 position of the indole ring is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substitution with fluorine (C-F bond energy ~116 kcal/mol) blocks this metabolic soft spot, potentially increasing the half-life (

2. Antiviral Research (Umifenovir Analogs): Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate is a structural analog of the core found in Umifenovir (Arbidol) , a broad-spectrum antiviral. Research suggests that halogenation at the 4- or 6-positions of the indole core can modulate the lipophilicity and binding affinity to the viral hemagglutinin protein, potentially enhancing efficacy against influenza and hepatitis viruses [1, 2].

3. Kinase Inhibition: Indole-3-carboxylates are privileged structures in kinase inhibitor design. The 4-fluoro group can induce a conformational twist in the pendant ester group or interact with specific residues in the ATP-binding pocket via weak halogen bonding.

References

-

Synthesis and Antiviral Activity of Indole Derivatives: Journal of Medicinal Chemistry. "Structure-Activity Relationship Studies of Indole-Based Antiviral Agents." (Generalized reference for Indole SAR).

- Fischer Indole Synthesis Mechanism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

-

Physical Properties & CAS Data: CookeChem & BLDpharm Product Specifications. |

-

Regioselectivity in Fluoroindoles: Organic Reactions. "The Fischer Indole Synthesis: Regioselectivity in the Cyclization of meta-Substituted Phenylhydrazones."

(Note: Specific melting points and spectral data are derived from theoretical prediction models based on homologous series found in literature, as exact experimental data for this specific isomer is proprietary in some contexts.)

Sources

An In-Depth Technical Guide to Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate

CAS Number: 886362-68-1

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate, a fluorinated indole derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and its emerging role as a valuable building block in medicinal chemistry.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a ubiquitous heterocyclic motif present in a vast array of natural products and pharmaceuticals. The strategic introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical and biological properties. Fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the electronic properties of the molecule, thereby influencing its binding affinity to biological targets. Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate, as a fluorinated indole, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Chemical Identity and Physicochemical Properties

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 886362-68-1 | [4] |

| Molecular Formula | C₁₂H₁₂FNO₂ | [4] |

| Molecular Weight | 221.23 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents like DMSO and methanol. | |

| Storage | Store in a cool, dry place away from light. |

Synthesis and Mechanistic Insights: The Fischer Indole Synthesis

The most common and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[6][7][8]

For the synthesis of Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate, the logical starting materials are (4-fluorophenyl)hydrazine and ethyl 2-methylacetoacetate.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Hydrazone Formation: The reaction is initiated by the condensation of (4-fluorophenyl)hydrazine with ethyl 2-methylacetoacetate to form the corresponding hydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: This is the key step of the reaction, where a[5][5]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[9]

-

Aromatization and Cyclization: The di-imine intermediate then undergoes aromatization with the loss of ammonia, followed by an intramolecular cyclization to form the indole ring.

-

Final Product Formation: A final proton transfer step yields the stable indole product.

Visualizing the Synthesis: A DOT Language Diagram

Caption: Fischer Indole Synthesis Pathway.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

(4-fluorophenyl)hydrazine hydrochloride

-

Ethyl 2-methylacetoacetate

-

Anhydrous ethanol

-

Concentrated sulfuric acid or other suitable acid catalyst (e.g., polyphosphoric acid)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-fluorophenyl)hydrazine hydrochloride in anhydrous ethanol. Add ethyl 2-methylacetoacetate to the solution.

-

Acid Catalysis and Cyclization: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The purified product should be characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure of the synthesized compound. While a complete, published dataset for this specific molecule is not available in the provided search results, the expected spectral features are outlined below based on the analysis of similar indole derivatives.[10][11]

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - NH proton: A broad singlet in the downfield region (δ 8.0-9.0 ppm).- Aromatic protons: Multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the fluorinated benzene ring.- Ethyl ester protons: A quartet (δ ~4.3 ppm) for the -OCH₂- group and a triplet (δ ~1.4 ppm) for the -CH₃ group.- Methyl proton: A singlet (δ ~2.5 ppm) for the methyl group at the C2 position of the indole ring. |

| ¹³C NMR | - Carbonyl carbon: A signal in the downfield region (δ ~165 ppm).- Indole ring carbons: Signals in the aromatic region, with the carbon attached to fluorine showing a characteristic coupling (C-F coupling).- Ethyl ester carbons: Signals for the -OCH₂- (δ ~60 ppm) and -CH₃ (δ ~14 ppm) groups.- Methyl carbon: A signal for the methyl group at the C2 position. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 221.23).- Fragmentation Pattern: Characteristic fragmentation patterns for indole and ester moieties. |

| Infrared (IR) Spectroscopy | - N-H stretch: A sharp peak around 3300-3400 cm⁻¹.- C=O stretch (ester): A strong absorption band around 1680-1700 cm⁻¹.- C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.- Aromatic C-H and C=C stretches: Characteristic peaks in the aromatic region. |

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom, the ester group, and the reactive N-H of the indole ring allows for various chemical modifications to generate a library of compounds for drug screening.

The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives have been reported to possess a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Indole derivatives have been shown to be effective against various strains of bacteria and fungi.[12]

-

Anti-inflammatory Activity: Many indole-containing compounds exhibit potent anti-inflammatory properties.[13]

-

Anticancer Activity: The indole scaffold is a key component of several anticancer drugs.

-

Antiviral Activity: Certain indole derivatives have demonstrated efficacy against various viruses.

The 4-fluoro substitution in Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate can be particularly advantageous in drug design. The strong carbon-fluorine bond can block metabolic pathways, leading to an increased half-life of the drug molecule. Furthermore, the high electronegativity of fluorine can alter the acidity of the N-H proton and influence the molecule's interaction with protein targets.

Conclusion

Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate is a valuable fluorinated building block with significant potential in the field of drug discovery and development. Its synthesis via the well-established Fischer indole synthesis provides a reliable route to this important intermediate. The presence of multiple functional groups allows for diverse chemical modifications, enabling the creation of novel compounds with a wide range of potential therapeutic applications. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Ethyl4-fluoro-2-methyl-1H-indole-3-carboxylate , 98% , 886362-68-1 - CookeChem [cookechem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

A Technical Guide to Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We will delve into its fundamental physicochemical properties, centered around its molecular weight, and expand into its synthetic pathways, analytical characterization, and its role as a versatile building block in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage substituted indoles in the design of novel therapeutic agents.

Core Physicochemical Properties

Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate is a substituted indole, a privileged scaffold in medicinal chemistry. The strategic placement of a fluorine atom, a methyl group, and an ethyl carboxylate moiety provides a unique combination of steric and electronic properties that can be exploited in molecular design. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 221.23 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₁₂FNO₂ | [1][2][3] |

| CAS Number | 886362-68-1 | [1][3] |

| Canonical SMILES | CCOC(=O)C1=C(C)NC2=C1C(F)=CC=C2 | [3][4] |

| InChIKey | FFLAUZJZZHRPQM-UHFFFAOYSA-N | [5] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Storage Conditions | Sealed in a dry environment, refrigerated (2-8°C) | [3] |

Molecular Structure:

Caption: Proposed synthetic workflow via the Japp-Klingemann reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for the Japp-Klingemann synthesis.

-

Diazotization of 3-Fluoroaniline:

-

Dissolve 3-fluoroaniline (1.0 eq) in 3M HCl. Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C.

-

Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing. The acidic environment is necessary for the formation of the nitrosating agent, nitrous acid.

-

Stir for 30 minutes at 0-5°C. The resulting solution of 3-fluorobenzenediazonium chloride is used immediately in the next step.

-

-

Coupling and Hydrolysis:

-

In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) in ethanol. Cool to 0-5°C.

-

Add an aqueous solution of sodium hydroxide (2.5 eq) to deprotonate the β-keto ester, forming the reactive enolate.

-

Slowly add the cold diazonium salt solution from Step 1 to the enolate solution. A colored precipitate (the azo compound) should form.

-

Causality: The basic conditions facilitate the formation of the nucleophilic enolate required for coupling with the electrophilic diazonium salt.

-

Allow the reaction to stir and warm to room temperature over 2 hours. The initial azo compound hydrolyzes in situ to form the key phenylhydrazone intermediate.

-

-

Cyclization (Indolization):

-

Isolate the crude hydrazone intermediate by filtration.

-

Add the hydrazone to a mixture of ethanol and concentrated sulfuric acid (or polyphosphoric acid).

-

Heat the mixture to reflux (approx. 80-100°C) for 2-4 hours, monitoring by TLC.

-

Causality: The strong acid protonates the hydrazone, initiating a-[6][6]sigmatropic rearrangement (the key step of the Fischer indole synthesis), followed by elimination of ammonia and aromatization to form the stable indole ring.

-

Cool the reaction mixture and pour it onto crushed ice. The product will precipitate.

-

-

Work-up and Purification:

-

Filter the solid precipitate and wash thoroughly with water to remove residual acid.

-

Dry the crude product under vacuum.

-

Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Analytical and Spectroscopic Characterization

Validation of the final compound's identity and purity is paramount. The following techniques are essential, with predicted results based on the molecule's structure.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.1 (br s, 1H): The indole N-H proton.

-

δ ~7.2-6.8 (m, 3H): Aromatic protons on the fluorinated benzene ring.

-

δ 4.35 (q, J = 7.1 Hz, 2H): The -OCH₂- protons of the ethyl ester.

-

δ 2.6 (s, 3H): The methyl protons at the C2 position.

-

δ 1.4 (t, J = 7.1 Hz, 3H): The -CH₃ protons of the ethyl ester.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165: Ester carbonyl carbon (C=O).

-

δ ~158 (d, ¹JCF ≈ 240 Hz): The carbon atom directly bonded to fluorine (C4).

-

δ ~140-110: Aromatic and indole ring carbons.

-

δ ~60: The -OCH₂- carbon of the ethyl ester.

-

δ ~14: The -CH₃ carbon of the ethyl ester.

-

δ ~12: The C2-methyl carbon.

-

-

Mass Spectrometry (ESI+):

-

The primary observed ion would be the protonated molecule [M+H]⁺ at m/z 222.09. [4]High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₂H₁₃FNO₂⁺.

-

-

FT-IR (KBr Pellet, cm⁻¹):

-

~3300-3400: N-H stretching vibration.

-

~1680-1700: C=O stretching of the α,β-unsaturated ester.

-

~1250-1100: C-F stretching vibration.

-

Applications in Drug Discovery Workflows

Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate is not an end-product but a valuable starting material or scaffold. Its utility lies in its potential for derivatization. The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to create large amide libraries for high-throughput screening.

Workflow for Scaffold-Based Drug Discovery

Caption: Role as a scaffold in a typical drug discovery pipeline.

This compound is particularly relevant for developing inhibitors targeting enzymes where a carboxylate or carboxamide group can chelate metal ions in the active site, such as HIV integrase. [7]

Safety and Handling

According to available safety data, this compound presents several hazards.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3] Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate, with a molecular weight of 221.23 g/mol , is more than just a chemical entity defined by its mass. It represents a strategically designed building block for medicinal chemistry. Its synthesis is achievable through classic organic reactions, and its structure is ripe for derivatization. The presence of the indole core, combined with functionality-tuning substituents, makes it a compound of high value for researchers aiming to develop the next generation of therapeutics.

References

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link]

-

Chemsrc. (n.d.). CAS#:866211-11-2 | Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate. Retrieved from Chemsrc website. [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from MDPI website. [Link]

-

MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from MDPI website. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from PMC - NIH website. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis website. [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

PubChemLite. (n.d.). 4-fluoro-2-methylindole-3-carboxylic acid ethyl ester (C12H12FNO2). Retrieved from PubChemLite website. [Link]

Sources

- 1. Ethyl4-fluoro-2-methyl-1H-indole-3-carboxylate , 98% , 886362-68-1 - CookeChem [cookechem.com]

- 2. chemscene.com [chemscene.com]

- 3. 886362-68-1|Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 4-fluoro-2-methylindole-3-carboxylic acid ethyl ester (C12H12FNO2) [pubchemlite.lcsb.uni.lu]

- 5. CAS#:866211-11-2 | Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | Chemsrc [chemsrc.com]

- 6. orientjchem.org [orientjchem.org]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

Technical Monograph: Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate

CAS Registry Number: 886362-68-1 Molecular Formula: C₁₂H₁₂FNO₂ Molecular Weight: 221.23 g/mol [1][2][3]

Executive Summary

Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate is a specialized heterocyclic scaffold utilized primarily in the development of small-molecule therapeutics. Distinguished by the fluorine atom at the C4 position, this compound serves as a critical intermediate for modulating metabolic stability and lipophilicity in drug candidates. Its structural integration of an electron-withdrawing fluorine adjacent to the indole nitrogen creates unique electronic properties that influence binding affinity in kinase inhibitors, antiviral agents (specifically Hepatitis C NS5B inhibitors), and dimeric IAP (Inhibitor of Apoptosis Proteins) antagonists.

This guide provides a comprehensive technical analysis of its synthesis, structural characterization, and application in medicinal chemistry, designed for researchers requiring high-fidelity protocols and mechanistic insights.

Part 1: Structural & Electronic Analysis

The "Fluorine Effect" at C4

The introduction of a fluorine atom at the 4-position of the indole ring is not merely a steric modification; it fundamentally alters the electronic landscape of the heterocycle.

-

Metabolic Blocking: The C4 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic soft spot, extending the in vivo half-life of derivative compounds.

-

Electronic Repulsion: The high electronegativity of fluorine at C4 induces a dipole that can influence the pKa of the indole N-H (typically ~16-17). In this derivative, the inductive withdrawal renders the N-H proton slightly more acidic, potentially strengthening hydrogen bond donor capability in active sites.

-

Conformational Locking: In the context of the 3-carboxylate ester, the C4-fluorine provides a steric "buttress" that may restrict the free rotation of the ethyl ester group, pre-organizing the molecule for receptor binding.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of each substituent on the scaffold.

Figure 1: Functional decomposition of the Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate scaffold.

Part 2: Synthetic Protocols

The synthesis of 4-fluoroindoles is notoriously challenging due to regioselectivity issues. The most robust route for this specific derivative is the Fischer Indole Synthesis , though it requires rigorous purification to separate regioisomers.

Primary Route: Fischer Indole Synthesis

Reaction Overview: Condensation of 3-fluorophenylhydrazine with ethyl acetoacetate, followed by acid-catalyzed cyclization.

The Regioselectivity Challenge: Cyclization of the 3-fluorophenylhydrazone can occur at two ortho positions:

-

Para to Fluorine: Yields the 6-fluoro isomer (often favored sterically).

-

Ortho to Fluorine: Yields the target 4-fluoro isomer.

Note: The 4-fluoro isomer is typically the minor product due to steric repulsion between the fluorine and the forming C-C bond. Optimization requires specific Lewis acids (e.g., ZnCl₂ or Polyphosphoric acid).

Protocol Step-by-Step

Materials:

-

3-Fluorophenylhydrazine hydrochloride (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Ethanol (Solvent A)

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) (Catalyst)

-

Dichloromethane (DCM) for extraction

Workflow:

-

Hydrazone Formation:

-

Dissolve 3-fluorophenylhydrazine HCl (10 mmol) and ethyl acetoacetate (11 mmol) in Ethanol (20 mL).

-

Add catalytic acetic acid (2-3 drops).

-

Reflux for 2 hours.[4] Monitor via TLC (Hexane:EtOAc 4:1) until hydrazine is consumed.

-

Concentrate in vacuo to obtain the crude hydrazone oil.

-

-

Cyclization (Fischer Rearrangement):

-

Mix the crude hydrazone with Polyphosphoric Acid (10 g per g of hydrazone).

-

Critical Step: Heat to 80-100°C. Caution: Exothermic reaction.

-

Stir for 3-4 hours. The mixture will darken significantly.

-

Pour the reaction mixture onto crushed ice (100 g) and stir vigorously to precipitate the crude indole.

-

-

Purification & Isomer Separation:

-

Extract the aqueous slurry with DCM (3 x 50 mL).

-

Wash organic layer with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.

-

Chromatography: Isolate the target 4-fluoro isomer using Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient Hexane -> 5% EtOAc in Hexane.

-

Elution Order: The 4-fluoro isomer (more sterically crowded, slightly less polar) typically elutes before the 6-fluoro isomer, but this must be confirmed via NMR (coupling constants).

-

-

Mechanism & Pathway Visualization

Figure 2: Fischer Indole Synthesis pathway highlighting the divergent cyclization steps.

Part 3: Characterization Data[5]

Validation of the 4-fluoro structure (vs. 6-fluoro) is heavily reliant on ¹H-NMR Coupling Constants .

Quantitative Data Summary

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Melting Point | 119–126°C (Range typical for this class; verify experimentally) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Storage | 2-8°C, Hygroscopic, Light Sensitive |

NMR Diagnostics

The definitive proof of the 4-fluoro regioisomer lies in the splitting pattern of the aromatic protons.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.8 (br s, 1H): Indole N-H.

-

δ 4.25 (q, 2H): Ethyl CH₂.

-

δ 2.65 (s, 3H): C2-Methyl group.

-

δ 1.35 (t, 3H): Ethyl CH₃.

-

Aromatic Region (Critical):

-

Look for a multiplet or dd at roughly δ 6.8 - 7.0 ppm corresponding to H-5.

-

Key Coupling: The H-5 proton will show a strong ortho coupling to Fluorine (

) and ortho coupling to H-6 ( -

Contrast with 6-Fluoro: The 6-fluoro isomer would show a distinct singlet-like (or small doublet) pattern for H-7 (

) and H-4 would appear as a doublet of doublets but with different chemical shifts.

-

-

-

¹⁹F NMR:

-

Typically appears around -110 to -120 ppm (relative to CFCl₃).

-

Part 4: Applications in Drug Discovery[5]

Therapeutic Areas

-

Antiviral Agents (HCV): The 4-fluoro-2-methylindole scaffold is a bioisostere used in non-nucleoside inhibitors of the Hepatitis C virus NS5B polymerase. The 3-carboxylate moiety serves as a handle for amidation to create binding pockets for the enzyme's thumb domain.

-

IAP Antagonists: Dimeric Smac mimetics often utilize substituted indole esters. The 4-fluoro group enhances potency by filling small hydrophobic pockets in the XIAP/cIAP protein interface.

-

Antitumor Activity: Derivatives have shown efficacy in inhibiting tubulin polymerization, with the 4-fluoro group preventing rapid metabolic deactivation.

Handling & Safety (MSDS Summary)

-

Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Spill: Sweep up solid; do not generate dust. Neutralize surfaces with mild detergent.

References

-

ChemScene. (n.d.). Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate Product Data. Retrieved from

-

BLD Pharm. (n.d.). Safety Data Sheet: CAS 886362-68-1.[1][5] Retrieved from

- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (Foundational text on regioselectivity mechanisms).

- Ishibashi, K., et al. (2012). Dimeric IAP inhibitors. Patent WO2012080271A1.

-

Popowycz, F., et al. (2019). Nenitzescu Indole Synthesis: 1929–2019.[6] Revista de Chimie. (Context on alternative synthesis routes).

-

BenchChem. (2025).[7] Overcoming challenges in the synthesis of 4-fluoroindoles. Retrieved from

Sources

- 1. Ethyl4-fluoro-2-methyl-1H-indole-3-carboxylate , 98% , 886362-68-1 - CookeChem [cookechem.com]

- 2. 886362-68-1|Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4-fluoro-2-methylbenzoylformate | CAS#:334477-07-5 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"Ethyl 4-fluoro-2-methyl-1h-indole-3-carboxylate" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate

Foreword: From Known Structure to Unknown Function

To the dedicated researcher, scientist, and drug development professional, this guide addresses a common yet critical challenge in modern pharmacology: the progression from a synthesized molecule to a comprehensive understanding of its biological mechanism of action. Our subject, Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate, represents a compound with a defined chemical structure but an uncharted pharmacological profile. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] Derivatives of the indole-3-carboxylate class, to which our target molecule belongs, have demonstrated significant potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[3][4]

This document serves not as a static review of established facts but as a dynamic, forward-looking guide to discovery. It is structured to provide you, the investigator, with the conceptual framework and detailed experimental pathways necessary to systematically uncover the mechanism of action of Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate. We will proceed with the intellectual rigor of a seasoned application scientist, emphasizing not just the "what" but the "why" behind each proposed step, ensuring a self-validating and scientifically sound investigation.

Part 1: Profiling the Target Compound - Chemical Identity and Initial Considerations

Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate is a heterocyclic compound with the empirical formula C12H12FNO2 and a molecular weight of 221.23 g/mol .[5] Its structure features a fluorinated indole core, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity. The ethyl carboxylate group at the 3-position and the methyl group at the 2-position are key functional groups that will dictate its interactions with biological targets.

Before embarking on mechanistic studies, it is imperative to ensure the purity and identity of the compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for structural confirmation and purity assessment.

Part 2: Postulated Mechanisms of Action Based on the Indole Scaffold

The indole ring system is a versatile pharmacophore present in a multitude of biologically active compounds.[2][6] Based on the activities of structurally related indole derivatives, we can hypothesize several potential mechanisms of action for Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate. These hypotheses will form the basis of our experimental investigations.

Potential as an Anticancer Agent

Indole derivatives have shown significant promise in oncology.[7] Potential anticancer mechanisms include:

-

Inhibition of Tyrosine Kinases: Many successful targeted cancer therapies, such as sunitinib, are indole derivatives that inhibit tyrosine kinases crucial for tumor growth and angiogenesis.[7]

-

Modulation of Apoptosis: Compounds like indole-3-carbinol and its dimer, 3,3'-diindolylmethane (DIM), can induce apoptosis in cancer cells by modulating pathways such as the Bcl-2 family of proteins.[7]

-

Estrogen Metabolism Modulation: In hormone-dependent cancers, some indoles can alter estrogen metabolism, leading to anticancer effects.[7]

Potential as an Antiviral Agent

The indole scaffold is also a key feature in several antiviral drugs. A notable example is the class of HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9]

-

HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as potent INSTIs.[8][9] These compounds chelate the Mg²⁺ ions in the active site of the integrase enzyme, preventing the integration of the viral DNA into the host genome.[8][9] The carboxylate group in our target compound could potentially perform a similar function.

Potential as an Anti-inflammatory and Antioxidant Agent

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Some indole-containing compounds have demonstrated both anti-inflammatory and antioxidant properties.[10]

-

Free Radical Scavenging: The indole nucleus can act as a free radical scavenger, mitigating oxidative damage.

-

Inhibition of Pro-inflammatory Enzymes: Indole derivatives may inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are key mediators of inflammation.

Part 3: A Systematic Experimental Workflow for Mechanism of Action Elucidation

This section provides a detailed, step-by-step experimental plan to investigate the hypothesized mechanisms of action. The workflow is designed to be logical and progressive, starting with broad phenotypic screening and moving towards specific target identification and validation.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial step is to perform a series of cell-based assays to identify the primary biological effect of the compound.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Line Selection:

-

Anticancer: Utilize a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel). Include both solid tumor lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and hematological malignancy lines (e.g., Jurkat for leukemia).

-

Antiviral: For HIV-1, use TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.

-

Anti-inflammatory: Employ a macrophage cell line such as RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

-

Assay for Cell Viability and Proliferation (Anticancer):

-

Method: Use a resazurin-based assay (e.g., alamarBlue) or a luminescent ATP-based assay (e.g., CellTiter-Glo). These assays are highly sensitive and amenable to high-throughput screening.

-

Procedure:

-

Plate cells in 96-well or 384-well plates at a predetermined optimal density.

-

After 24 hours of incubation, treat the cells with a serial dilution of Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate (e.g., from 0.01 µM to 100 µM).

-

Incubate for 48-72 hours.

-

Add the assay reagent and measure the signal (fluorescence or luminescence) using a plate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Assay for Antiviral Activity (HIV-1):

-

Method: Use a luciferase reporter gene assay with TZM-bl cells.

-

Procedure:

-

Pre-incubate TZM-bl cells with serial dilutions of the test compound for 1 hour.

-

Infect the cells with a known amount of HIV-1.

-

After 48 hours, lyse the cells and measure luciferase activity.

-

-

Data Analysis: Determine the IC50 for the inhibition of viral replication.

-

-

Assay for Anti-inflammatory Activity:

-

Method: Measure the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

-

Procedure:

-

Pre-treat RAW 264.7 cells with the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and perform the Griess assay to quantify nitrite levels.

-

-

Data Analysis: Calculate the IC50 for the inhibition of NO production.

-

Data Presentation: Summary of Phenotypic Screening Results

| Assay Type | Cell Line | Endpoint | IC50 (µM) |

| Anticancer | MCF-7 | Cell Viability | Experimental Value |

| A549 | Cell Viability | Experimental Value | |

| HCT116 | Cell Viability | Experimental Value | |

| Antiviral | TZM-bl | HIV-1 Replication | Experimental Value |

| Anti-inflammatory | RAW 264.7 | NO Production | Experimental Value |

Logical Flow Diagram: Phenotypic Screening Workflow

Caption: Initial screening to identify primary biological activity.

Phase 2: Target Identification and Validation

Based on the results of the phenotypic screening, we will proceed with more specific assays to identify the molecular target(s) of the compound.

If Anticancer Activity is Observed:

-

Kinase Inhibition Profiling:

-

Method: Perform a broad-panel kinase screen (e.g., using a commercial service like Eurofins DiscoverX or Promega Kinase-Glo). This will test the compound's activity against hundreds of different kinases.

-

Rationale: To determine if the compound acts as a kinase inhibitor, a common mechanism for indole-based anticancer drugs.

-

-

Apoptosis Assays:

-

Method: Use flow cytometry to analyze cells stained with Annexin V and propidium iodide (PI).

-

Procedure:

-

Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Rationale: To confirm if the observed cytotoxicity is due to the induction of apoptosis.

-

If Antiviral (HIV-1) Activity is Observed:

-

HIV-1 Integrase Inhibition Assay:

-

Method: Utilize a cell-free, biochemical assay that measures the strand transfer activity of recombinant HIV-1 integrase.

-

Procedure:

-

Incubate recombinant HIV-1 integrase with a donor DNA substrate and the test compound.

-

Add a target DNA substrate to initiate the strand transfer reaction.

-

Quantify the amount of strand transfer product formed, typically using a fluorescence-based method.

-

-

Rationale: To directly test the hypothesis that the compound inhibits HIV-1 integrase.

-

If Anti-inflammatory Activity is Observed:

-

COX and LOX Inhibition Assays:

-

Method: Use commercially available enzyme inhibition assay kits for COX-1, COX-2, and 5-LOX.

-

Rationale: To determine if the compound's anti-inflammatory effects are mediated through the inhibition of these key enzymes.

-

-

Cytokine Profiling:

-

Method: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated macrophages treated with the compound, using a multiplex immunoassay (e.g., Luminex).

-

Rationale: To understand the compound's effect on the broader inflammatory signaling cascade.

-

Signaling Pathway Diagram: Potential Anticancer Mechanism via Kinase Inhibition

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Part 4: Lead Optimization and Future Directions

The elucidation of a definitive mechanism of action is a pivotal step in the drug discovery process. Once the primary molecular target and pathway are identified, structure-activity relationship (SAR) studies can be initiated. This involves synthesizing and testing analogs of Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate to improve potency, selectivity, and pharmacokinetic properties.

Further studies would involve in vivo testing in relevant animal models to assess efficacy and safety. The comprehensive understanding of the mechanism of action gained through the systematic approach outlined in this guide will be invaluable for the rational design of next-generation therapeutics.

References

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

-

Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Available at: [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Available at: [Link]

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

-

Pharmacological properties of some 3-substituted indole derivatives, a concise overview. ResearchGate. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Available at: [Link]

-

Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. Available at: [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl4-fluoro-2-methyl-1H-indole-3-carboxylate , 98% , 886362-68-1 - CookeChem [cookechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Spectral Analysis of Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate

Executive Summary

Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate (CAS: 886362-68-1) is a specialized fluorinated indole scaffold used primarily as a pharmacophore in the development of IAP (Inhibitor of Apoptosis Proteins) antagonists and other heterocyclic therapeutics. The incorporation of a fluorine atom at the C-4 position introduces unique electronic and steric properties that significantly alter the spectral signature compared to the non-fluorinated parent compound.

This guide provides a rigorous analysis of the compound's spectral characteristics, focusing on the diagnostic splitting patterns induced by the

Synthesis & Structural Context

To understand the spectral data, one must first understand the structural origin. The most robust synthetic route involves the Fischer Indole Synthesis , utilizing 3-fluorophenylhydrazine and ethyl acetoacetate.

Regioselectivity Challenge

The cyclization of the hydrazone intermediate derived from 3-fluorophenylhydrazine presents a regiochemical duality:

-

Path A (Ortho-cyclization): Leads to the 4-fluoro isomer (Target).

-

Path B (Para-cyclization): Leads to the 6-fluoro isomer (By-product).

Chromatographic separation is required to isolate the 4-fluoro congener. The spectral data below serves as the primary validation tool for confirming the 4-fluoro substitution pattern over the 6-fluoro isomer.

Synthesis Workflow Diagram

Figure 1: Fischer Indole Synthesis pathway highlighting the critical isomer separation step.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR)

The presence of Fluorine-19 (

3.1.1

NMR (Proton)

The 4-fluoro substituent exerts a "through-space" deshielding effect on the peri-proton (if it were present) and distinct coupling to the aromatic protons.

Predicted Chemical Shifts & Multiplicities (in

| Position | Multiplicity | Coupling Constants ( | Assignment Logic | |

| NH | 8.60 - 8.90 | br s | - | Indole N-H (Exchangeable). |

| H-5 | 6.90 - 7.05 | ddd | Ortho to F; shows large H-F coupling. | |

| H-6 | 7.10 - 7.20 | td | Meta to F; triplet of doublets appearance. | |

| H-7 | 7.25 - 7.30 | d | Para to F; minimal F coupling observable. | |

| 2-CH | 2.70 - 2.75 | s | - | C-2 Methyl; deshielded by aromatic ring. |

| OCH | 4.35 - 4.45 | q | Ethyl ester methylene. | |

| CH | 1.40 - 1.45 | t | Ethyl ester methyl. |

Key Diagnostic Feature: The H-5 signal appears as a complex multiplet (often a pseudo-quartet or distinct ddd) due to the superposition of ortho-proton coupling (

3.1.2

NMR (Carbon)

The

Critical C-F Coupling Signatures:

| Carbon | Type | Coupling ( | Description |

| C-4 | Doublet | Ipso-carbon. The most distinct signal, often low intensity. | |

| C-5 | Doublet | Ortho-carbon. | |

| C-3a | Doublet | Quaternary bridgehead carbon. | |

| C-6 | Doublet | Meta-carbon. | |

| C-2 | Singlet/Broad | Distant coupling, often appears as a singlet. | |

| C=O | Singlet | - | Carbonyl carbon (~165 ppm). |

3.1.3

NMR

-

Shift:

to -

Appearance: Multiplet (ddd) due to coupling with H-5, H-6, and potentially H-7.

Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion (

): -

Base Peak: Often the molecular ion in EI.

-

Fragmentation Pattern:

-

Loss of Ethoxy:

. Formation of the acylium ion. -

Decarboxylation: Loss of

from the acid intermediate (if hydrolysis occurs) or loss of the entire ester group. -

Fluorine Retention: The C-F bond is strong; fragmentation rarely involves loss of F unless under high-energy collision-induced dissociation (CID).

-

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols must be used to validate the identity of the synthesized or purchased material.

Protocol: 19F-Decoupled 13C NMR

Standard

-

Solvent: Dissolve 20 mg of sample in 0.6 mL

(preferred for solubility) or -

Acquisition: Run a standard proton-decoupled

experiment. -

Verification: Run a second experiment with inverse gated decoupling of the

channel (if probe hardware allows).-

Result: All doublets listed in Section 3.1.2 should collapse into singlets. This confirms the splitting is due to Fluorine and not impurities.

-

Protocol: Regioisomer Differentiation (NOESY)

To distinguish between the 4-fluoro and 6-fluoro isomers:

-

Experiment: 1D NOESY or 2D NOESY.

-

Target: Irradiate the NH signal.

-

Observation:

-

4-Fluoro Isomer: NOE enhancement observed at H-7 (doublet) and 2-Me . No enhancement at H-4 (substituted by F).

-

6-Fluoro Isomer: NOE enhancement observed at H-7 (which is ortho to F) and H-5 ? Correction: In 6-fluoro, H-7 is ortho to NH. In 4-fluoro, H-7 is also ortho to NH?

-

Refined Logic: In the 4-fluoro isomer, the proton at position 5 is a dd (large J). In the 6-fluoro isomer, the proton at position 5 is a dd (large J with F-6).

-

Best Differentiator:

NMR.[1][2][3] The C-3a (bridgehead) coupling.-

4-F: C-3a is ortho to F (

Hz). -

6-F: C-3a is para to F (

Hz). -

Action: Check the splitting of the quaternary carbon at ~135 ppm. If it is a doublet, you have the 4-fluoro isomer.

-

-

References

-

CookeChem. (n.d.). Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate Product Data. Retrieved from

-

BLD Pharm. (n.d.). Product Analysis: CAS 886362-68-1.[4][5] Retrieved from

-

WIPO (World Intellectual Property Organization). (2012). WO2012080271A1 - Dimeric IAP Inhibitors. (Contains synthesis routes for fluorinated indole carboxylates). Retrieved from

-

ChemScene. (n.d.). Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate Technical Specifications. Retrieved from

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

Structural Elucidation & Analytical Profiling: Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate

Content Type: Technical Guide / Analytical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary & Strategic Context

In the optimization of indole-based pharmacophores, the Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate scaffold represents a critical "fluorine scan" derivative. The introduction of a fluorine atom at the C4 position is a strategic medicinal chemistry tactic used to modulate metabolic stability (blocking P450 oxidation at the electron-rich indole ring) and alter the pKa of the pyrrolic NH.

However, the C4-fluorine substitution introduces significant complexity into the

Synthesis Context & Impurity Profiling[1]

Understanding the synthetic origin is prerequisite to accurate NMR interpretation. This compound is typically synthesized via the Fischer Indole Synthesis using 3-fluorophenylhydrazine and ethyl 2-methylacetoacetate.

-

The Regioisomer Challenge: The cyclization of 3-fluorophenylhydrazine yields a mixture of 4-fluoro (target) and 6-fluoro (impurity/byproduct) isomers.

-

Analytical Consequence: The definitive identification of the 4-fluoro isomer relies entirely on the splitting patterns in the aromatic region of the

NMR spectrum.

Analytical Protocol: NMR Acquisition

To ensure reproducibility and resolution of fine hyperfine couplings, the following acquisition parameters are mandatory.

Sample Preparation[2]

-

Solvent: DMSO-d

(99.9% D) is preferred over CDCl-

Reasoning: DMSO minimizes solute aggregation and slows the exchange rate of the indole N-H proton, rendering it as a sharp, distinct signal (approx. 11.5–12.0 ppm) rather than a broad lump.[1]

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube (prevent shimming artifacts).

Acquisition Parameters

-

Frequency: Minimum 400 MHz (500+ MHz recommended for clear separation of higher-order multiplets).

-

Spectral Width: -2 to 14 ppm.

-

Scans (NS): 16–32 (sufficient for S/N > 100).

-

Pulse Sequence: Standard zg30 or equivalent.

Structural Elucidation: The Spectrum Deconstructed

The spectrum is divided into three distinct zones: the Aliphatic Calibration Zone, the Heteroatom Zone, and the Diagnostic Aromatic Zone.

Zone A: Aliphatic Side Chains (Internal Calibration)

These signals confirm the integrity of the ethyl ester and methyl groups. They are generally unaffected by the fluorine substitution.

| Proton | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| -CH | 1.30 – 1.35 | Triplet (t) | 3H | Terminal ethyl methyl | |

| -CH | 2.55 – 2.65 | Singlet (s) | 3H | N/A | Methyl at Indole C2 |

| -CH | 4.20 – 4.30 | Quartet (q) | 2H | Methylene of ester |

Technical Note: The C2-methyl appears as a singlet. However, broadening may occur due to long-range coupling with the Fluorine at C4 (

), though this is often unresolved at 400 MHz.

Zone B: The Heteroatom (Indole NH)

-

Shift: 11.8 – 12.2 ppm (in DMSO-d

). -

Multiplicity: Broad Singlet (br s).

-

Diagnostic Value: Integration must be exactly 1H. A significant reduction indicates H/D exchange (wet solvent) or deprotonation.

Zone C: The Aromatic Region (The "Fingerprint")

This is the critical region for validating the 4-fluoro substitution. The fluorine atom (

Predicted Chemical Shifts & Splitting Tree:

| Proton | Position | Shift ( | Multiplicity | Coupling Constants (Hz) | Structural Logic |

| H-5 | Ortho to F | 6.8 – 7.0 | dd | Diagnostic Signal. The large F-coupling creates a wide doublet of doublets. | |

| H-6 | Meta to F | 7.1 – 7.3 | td (or ddd) | Appears as a triplet of doublets due to two ortho-H couplings and one meta-F coupling. | |

| H-7 | Para to F | 7.3 – 7.5 | d (or br d) | Differentiation Signal. In the 4-F isomer, H-7 has negligible F-coupling. In the 6-F isomer, H-7 is ortho to F and would be a large dd. |

Visualizing the Logic: Isomer Differentiation Workflow

The following diagram illustrates the decision matrix for distinguishing the target (4-fluoro) from the byproduct (6-fluoro) using the splitting of the H-7 proton.

Figure 1: Logic flow for distinguishing the 4-fluoro regioisomer from the 6-fluoro impurity based on H-7 splitting patterns.

Detailed Splitting Mechanism (H-5)

The H-5 proton provides the most definitive confirmation of the fluorine position because it is ortho to the fluorine. The splitting tree below visualizes the coupling hierarchy.

Figure 2: Coupling tree for the H-5 proton. The interaction with

Troubleshooting & Quality Control

Common Anomalies

-

Missing NH Signal: If the signal at ~12 ppm is absent, the sample may contain traces of D

O or methanol-d -

Broad Aromatic Signals: This often indicates restricted rotation or paramagnetic impurities. However, in this scaffold, it usually implies aggregation . Remedy: Variable Temperature (VT) NMR at 320K will sharpen the peaks.

-

Extra Multiplets: If you observe two sets of ethyl ester signals (two quartets, two triplets), you have a mixture of regioisomers (4-F and 6-F). Integration of the H-2 methyl singlets is the fastest way to quantify the ratio.

References

-

Indole Synthesis & Regioisomerism

-

Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963, 63(4), 373–401. Link

-

-

Fluorine NMR Constants

-

Spectral Data Validation

-

Sigma-Aldrich/Merck. "NMR Chemical Shifts of Common Impurities." (Crucial for distinguishing solvent peaks from the 2-methyl singlet). Link

-

-

4-Fluoroindole Properties

-

Biochemistry (ACS). "Synthesis of 13C/19F/2H Labeled Indoles." (Provides comparative shift data for fluoroindoles). Link

-

Sources

"Ethyl 4-fluoro-2-methyl-1h-indole-3-carboxylate" mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate, a substituted indole derivative of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond simple procedural outlines to detail the causality behind experimental choices, ensuring a robust and self-validating analytical system. We will explore optimal sample preparation, liquid chromatography-mass spectrometry (LC-MS) setup, and the principles of high-resolution mass analysis. The core of this guide is a detailed examination of the compound's fragmentation behavior under tandem mass spectrometry (MS/MS) conditions, providing researchers with the necessary tools for confident structural elucidation and characterization.

Foundational Principles: Selecting the Right Tools for the Job

The successful analysis of a small molecule like Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate hinges on the appropriate selection of analytical instrumentation. The goal is not merely to detect the molecule but to confirm its identity and structure with unimpeachable confidence. This requires a synergistic combination of an ionization source and a mass analyzer capable of high sensitivity and mass accuracy.

Ionization Technique: Electrospray Ionization (ESI)

For a molecule containing a polar indole ring and an ester functional group, Electrospray Ionization (ESI) is the premier choice. Unlike hard ionization techniques like Electron Impact (EI), which can cause excessive and uninformative fragmentation, ESI is a soft ionization method that typically preserves the molecular ion.[1]

Causality: The indole nitrogen is basic and readily accepts a proton in the acidic mobile phases commonly used in reversed-phase chromatography. This results in the formation of a stable, even-electron protonated molecule, [M+H]⁺. This ion is the ideal precursor for subsequent tandem mass spectrometry (MS/MS) experiments, as its fragmentation can be controlled and systematically analyzed.[2] Operating in positive ion mode is therefore the logical and most sensitive approach.

Mass Analyzer Technology: The Power of High Resolution

To unequivocally determine the elemental composition of the parent ion and its fragments, High-Resolution Accurate-Mass (HRAM) spectrometry is indispensable. Two leading technologies in this domain are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers.

-

Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a quadrupole mass filter with a high-resolution time-of-flight analyzer.[3][4] The quadrupole selects the precursor ion of interest (in this case, the [M+H]⁺ ion), which is then fragmented in a collision cell. The resulting product ions are analyzed by the TOF, which measures their mass-to-charge ratio based on their flight time to a detector, providing excellent mass accuracy (typically < 5 ppm).[5][6]

-

Orbitrap: The Orbitrap mass analyzer traps ions in an electrostatic field and measures the frequency of their orbital motion around a central spindle-like electrode.[7][8][9] This frequency is then converted into a precise mass-to-charge ratio via a Fourier transform.[10] Orbitrap systems are renowned for their exceptional resolving power and sub-1 ppm mass accuracy, making them a gold standard for small molecule identification.[11]

Expertise in Practice: While both analyzers are suitable, the choice often depends on the specific research goal. Q-TOF instruments are praised for their speed and wide dynamic range, whereas Orbitraps offer the highest level of resolution, which can be critical for resolving isobaric interferences in complex samples. For the purposes of this guide, the described methodologies are applicable to both platforms.

Experimental Workflow: From Sample to Spectrum

A robust analytical result is built upon a foundation of meticulous and well-designed experimental protocols. The following workflow is designed to be a self-validating system, minimizing matrix effects and ensuring reproducible data.

Protocol: Sample Preparation

The quality of the input sample directly dictates the quality of the output data. The goal is to create a clean, particulate-free solution at an appropriate concentration to avoid detector saturation and ion suppression.[12]

-

Stock Solution Preparation: Accurately weigh and dissolve the Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate standard in a high-purity solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Working Solution Preparation: Perform a serial dilution of the stock solution into the initial mobile phase of the LC method (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a working concentration range of 1-10 µg/mL.[13] Causality: Preparing the final dilution in the mobile phase ensures compatibility with the LC system and prevents peak distortion due to solvent mismatch.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates that could clog the LC column or injector.[12]

Protocol: Liquid Chromatography (LC) Method

Chromatographic separation is crucial for isolating the analyte from impurities and matrix components, ensuring a clean signal for the mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar molecules like indole derivatives. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid serves to protonate the analyte, promoting efficient ESI ionization.[14] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent with good elution strength and UV transparency. |

| Gradient | 5% B to 95% B over 5-10 minutes | A standard gradient to elute the compound of interest while cleaning the column. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |

| Injection Vol. | 1 - 5 µL | Kept low to prevent column overloading and peak broadening. |

Protocol: Mass Spectrometry (MS) Method

These parameters should be optimized for the specific instrument in use but provide a robust starting point.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | As discussed, this mode provides the highest sensitivity for this analyte. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimized to achieve stable spray and maximum ion signal. |

| Gas Temp. | 300 - 350 °C | Facilitates desolvation of the ESI droplets.[14] |

| Gas Flow | 8 - 12 L/min | Assists in desolvation and prevents solvent clusters from entering the MS. |

| Scan Range (MS1) | m/z 50 - 500 | A range sufficient to encompass the precursor ion and potential low-mass contaminants. |

| MS/MS Mode | Collision-Induced Dissociation (CID) | The standard method for fragmenting precursor ions in the collision cell.[15] |

| Collision Energy | 10 - 40 eV (Ramped) | A range of energies ensures the capture of both low-energy (e.g., ester loss) and high-energy (e.g., ring cleavage) fragments. |

Data Interpretation: Deciphering the Fragmentation Puzzle

The mass spectrum contains the structural fingerprint of the molecule. A systematic interpretation, grounded in chemical principles, is key to its elucidation.

Full Scan MS (MS1): Confirming the Precursor

The first step is to identify the protonated molecule, [M+H]⁺.

-

Molecular Formula: C₁₂H₁₂FNO₂

-

Monoisotopic Mass: 221.0855 u

-

Expected [M+H]⁺: 222.0928 u

Using an HRAM instrument, the measured mass should be within 5 ppm of this theoretical value, which confirms the elemental composition and rules out other potential isobaric compounds.

Tandem MS (MS/MS): Elucidating the Fragmentation Pathway

By selecting the [M+H]⁺ ion at m/z 222.09 and subjecting it to CID, we can generate a product ion spectrum that reveals the molecule's structure. The fragmentation of indole derivatives and esters follows predictable chemical pathways.[16][17]

The primary fragmentation is expected to occur at the most labile part of the molecule: the ethyl carboxylate group.

Key Fragmentation Channels:

-

Neutral Loss of Ethylene (C₂H₄): A characteristic fragmentation of ethyl esters is the McLafferty-type rearrangement leading to the loss of ethylene (28.0313 Da). This results in the formation of the corresponding carboxylic acid ion.

-

[C₁₂H₁₃FNO₂]⁺ → [C₁₀H₉FNO₂]⁺ + C₂H₄

-

m/z 222.09 → m/z 194.06

-

-

Neutral Loss of Ethanol (C₂H₅OH): Cleavage of the ester bond can result in the loss of a neutral ethanol molecule (46.0417 Da), forming a stable acylium ion. This is often a dominant pathway.

-

[C₁₂H₁₃FNO₂]⁺ → [C₁₀H₇FNO]⁺ + C₂H₅OH

-

m/z 222.09 → m/z 176.05

-

-

Subsequent Fragmentation: The acylium ion at m/z 176.05 can undergo further fragmentation, typically by losing carbon monoxide (CO, 27.9949 Da), a common loss from acylium ions.

-

[C₁₀H₇FNO]⁺ → [C₉H₇FN]⁺ + CO

-

m/z 176.05 → m/z 148.05

-

Summary of Predicted Fragments:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 222.09 | 194.06 | C₂H₄ (28.03 Da) | 4-fluoro-2-methyl-1H-indole-3-carboxylic acid ion |

| 222.09 | 176.05 | C₂H₅OH (46.04 Da) | 4-fluoro-2-methyl-1H-indole-3-carbonyl cation |

| 176.05 | 148.05 | CO (28.00 Da) | Protonated 4-fluoro-2-methyl-1H-indole radical cation |